molecular formula C9H8F2N2OS B1481541 (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092718-13-1

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481541
CAS No.: 2092718-13-1
M. Wt: 230.24 g/mol
InChI Key: SKBFKGONVLERQU-UHFFFAOYSA-N
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Description

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and thiophene groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions: Introducing the difluoromethyl group using reagents such as difluoromethyl halides under basic conditions.

    Thiophene Introduction: Incorporating the thiophene ring through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluoromethyl and thiophene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
  • (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethanol
  • (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)amine

Uniqueness

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2OS/c10-9(11)13-6(5-14)4-7(12-13)8-2-1-3-15-8/h1-4,9,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFKGONVLERQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

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